An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-iodo-3-methoxypyridine
An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-iodo-3-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. Such polysubstituted pyridines are of significant interest in medicinal chemistry and drug development as versatile scaffolds for the synthesis of complex molecular architectures with potential biological activity. The presence of three different functional groups—a chloro, an iodo, and a methoxy group—on the pyridine ring provides multiple reactive sites for further chemical modifications, making it a valuable building block in the design of novel therapeutic agents.
This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-6-iodo-3-methoxypyridine, along with detailed experimental protocols for their determination and interpretation. The content is structured to provide not just data, but also the scientific context and practical insights necessary for its effective use in a research and development setting.
Core Physical Properties
The fundamental physical properties of a compound are critical for its handling, characterization, and application in synthetic chemistry. The table below summarizes the available data for 2-Chloro-6-iodo-3-methoxypyridine.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClINO | [1][2] |
| Molecular Weight | 269.47 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 107-109 °C | [3] |
| Boiling Point | 278.6 ± 40.0 °C (Predicted) | [4] |
| Flash Point | 107 °C | [1] |
| Storage Conditions | 2-8°C, under inert gas, protected from light | [3] |
Experimental Methodologies and Scientific Rationale
The accurate determination of physical properties is paramount for the reliable use of any chemical compound in research. This section details the standard experimental protocols for key physical properties and explains the underlying scientific principles.
Melting Point Determination
The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Experimental Protocol:
-
Sample Preparation: A small amount of the crystalline 2-Chloro-6-iodo-3-methoxypyridine is finely ground and packed into a capillary tube to a height of 1-2 mm.[5]
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.
-
Measurement:
-
A preliminary rapid heating is performed to determine an approximate melting range.
-
A second, fresh sample is heated slowly (approximately 1°C per minute) as the temperature approaches the approximate melting point.[6]
-
-
Observation: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[6]
Causality Behind Experimental Choices:
-
Slow Heating Rate: A slow heating rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.[6]
-
Fresh Sample for Repeated Measurements: Using a fresh sample for each determination is crucial as some compounds may decompose upon melting, which would alter the melting point of a subsequent measurement.
Diagram: Workflow for Melting Point Determination
Caption: A stepwise workflow for the accurate determination of a compound's melting point.
Solubility Assessment
Understanding the solubility of a compound in various solvents is essential for reaction setup, purification (e.g., recrystallization and extraction), and formulation.
Experimental Protocol (Qualitative):
-
Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure:
Interpretation and Rationale:
The principle of "like dissolves like" is a guiding concept.[8]
-
Polar Solvents (e.g., Water, Ethanol): The presence of the nitrogen atom and the methoxy group in 2-Chloro-6-iodo-3-methoxypyridine introduces polarity. However, the overall molecule is relatively large and contains nonpolar halogen atoms, which may limit its solubility in highly polar solvents like water.
-
Nonpolar Solvents (e.g., Hexane): The aromatic ring and the halogen substituents contribute to nonpolar character, suggesting potential solubility in nonpolar organic solvents.
-
Intermediate Polarity Solvents (e.g., Dichloromethane, Acetone): These solvents are often good candidates for dissolving compounds with mixed polarity characteristics.
Diagram: Logic for Solubility Testing
Caption: A decision-making flowchart for systematically determining the solubility of a compound.
Spectroscopic Characterization (A Guide to Interpretation)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
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¹H NMR: For 2-Chloro-6-iodo-3-methoxypyridine, one would expect to see signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions. Electron-donating groups like the methoxy group tend to shift ortho and para protons upfield (to lower ppm values).[9]
-
¹³C NMR: The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the attached atoms (Cl, I, O, N). Heteronuclear correlation experiments like HSQC and HMBC would be essential for unambiguously assigning each carbon signal.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.
-
C=C and C=N stretching: The aromatic ring vibrations would appear in the 1400-1600 cm⁻¹ region.[10]
-
C-O stretching: The C-O stretching of the methoxy group would likely be observed in the 1000-1300 cm⁻¹ range.
-
C-Cl and C-I stretching: These vibrations would be found in the fingerprint region at lower wavenumbers.
Conclusion
2-Chloro-6-iodo-3-methoxypyridine is a valuable building block for synthetic and medicinal chemistry. This guide has provided a summary of its key physical properties and detailed the standard methodologies for their determination. While a complete experimental dataset is not yet publicly available, the principles and protocols outlined here offer a robust framework for researchers to characterize this and similar compounds with scientific rigor. The combination of established physical data and a clear understanding of analytical techniques is essential for advancing research and development in the pharmaceutical sciences.
References
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- Experiment 2 Determination of Solubility Class. (n.d.). Department of Chemistry, University of Calgary.
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- Using Melting Point to Determine Purity of Crystalline Solids. (2009). JoVE.
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- Step-by-Step Procedures for Melting Point Determin
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2-Chloro-3-iodo-6-methoxypyridine. (n.d.). PubChem. [Link]
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Pyridine, 2-chloro-6-methoxy-. (n.d.). Cheméo. [Link]
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2-Iodo-3-methoxy-6-methylpyridine. (n.d.). National Center for Biotechnology Information. [Link]
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Pyridine, 2-chloro-6-methoxy-. (n.d.). Cheméo. [Link]
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2-Iodo-3-methoxy-6-methylpyridine. (n.d.). ResearchGate. [Link]
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2-Chloro-6-iodo-3-methoxypyridine. (n.d.). MySkinRecipes. [Link]
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- Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. (1987).
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(Note: Image is a placeholder for a proper chemical drawing)
(Note: Image is a placeholder for a proper chemical drawing)